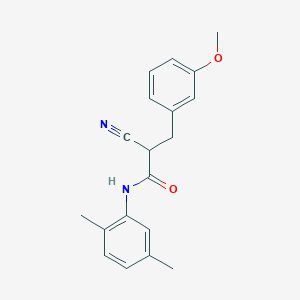
2-cyano-N-(2,5-dimethylphenyl)-3-(3-methoxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-N-(2,5-dimethylphenyl)-3-(3-methoxyphenyl)propanamide is a biochemical compound used for proteomics research . It has a molecular formula of C19H20N2O2 and a molecular weight of 308.37 .
Chemical Reactions Analysis
The specific chemical reactions involving 2-cyano-N-(2,5-dimethylphenyl)-3-(3-methoxyphenyl)propanamide are not available from the search results. This compound is used for proteomics research , but the exact reactions it undergoes in this context are not specified.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-cyano-N-(2,5-dimethylphenyl)-3-(3-methoxyphenyl)propanamide, such as its melting point, boiling point, solubility, etc., are not available from the search results. Its molecular formula is C19H20N2O2 and its molecular weight is 308.37 .Scientific Research Applications
Synthesis and Chemical Properties
- 2-cyano-N-(2,5-dimethylphenyl)-3-(3-methoxyphenyl)propanamide and its derivatives have been explored in various synthetic chemical studies. For example, the synthesis of 4,4′-dimethoxydiphenylcyanamide, a compound with structural similarities, demonstrates the potential versatility of these compounds in chemical synthesis. This process involves the treatment of 4,4′-dimethoxydiphenylamine with cyanogen chloride or the removal of water from N,N-bis(4-methoxyphenyl)urea, indicating the adaptability of these compounds in chemical reactions (Robinson, 1954).
Optical and Electronic Properties
- The optical properties of similar compounds, like 3-aryl-2-cyano acrylamide derivatives, have been studied, revealing distinct optical behaviors due to their unique face-to-face stacking mode. Such studies showcase the potential application of these compounds in the field of optoelectronics and materials science (Qing‐bao Song et al., 2015).
Potential Antitumor Activity
- In the realm of medicinal chemistry, derivatives of 2-cyano-N-(2,5-dimethylphenyl)-3-(3-methoxyphenyl)propanamide have been investigated for their antitumor properties. The design and synthesis of novel series of agents based on similar molecular structures have shown significant antiproliferative activity against various cancer cell lines, indicating the potential therapeutic applications of these compounds (Romagnoli et al., 2014).
Photocatalysis and Photochemistry
- The use of 2,5-dimethylphenacyl esters, which share structural features with the compound , in photocatalysis and photochemistry has been explored. These studies provide insights into the potential applications of such compounds in advanced chemical reactions and materials science, particularly in the development of photoremovable protecting groups for carboxylic acids (Zabadal et al., 2001).
Catalysis
- Compounds similar to 2-cyano-N-(2,5-dimethylphenyl)-3-(3-methoxyphenyl)propanamide have been used as catalysts in chemical reactions. For example, the use of dimeric ortho-palladated complexes of 2-methoxyphenethylamine in the cyanation of aryl halides showcases the potential catalytic applications of these compounds in organic synthesis (Hajipour et al., 2011).
Electrochemical Studies
- The electrochemical behavior of compounds structurally related to 2-cyano-N-(2,5-dimethylphenyl)-3-(3-methoxyphenyl)propanamide has been investigated. These studies contribute to the understanding of the electrochemical properties of these compounds, which could have implications in the development of electronic materials and sensors (David et al., 1995).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-cyano-N-(2,5-dimethylphenyl)-3-(3-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-13-7-8-14(2)18(9-13)21-19(22)16(12-20)10-15-5-4-6-17(11-15)23-3/h4-9,11,16H,10H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEOKLUAKHUJGBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(CC2=CC(=CC=C2)OC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-(2,5-dimethylphenyl)-3-(3-methoxyphenyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

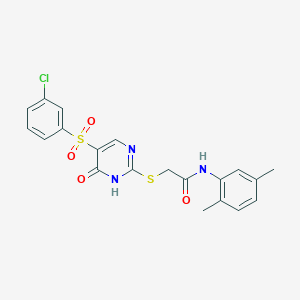
![2-(4-Fluorophenyl)-4-(4-(4-fluorophenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2642247.png)
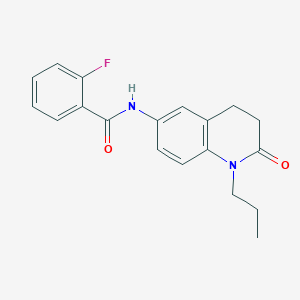
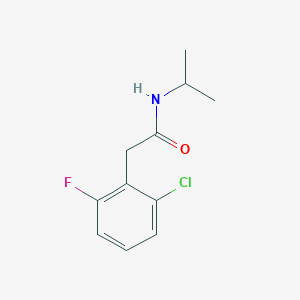

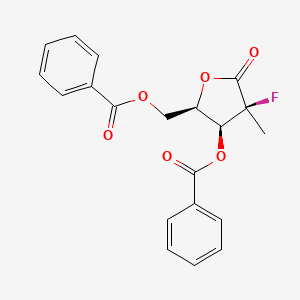
![N-allyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2642259.png)

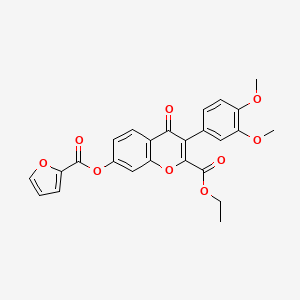

![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(m-tolyl)acetamide](/img/structure/B2642264.png)
![2-{[2-(4-Methoxyanilino)-2-oxo-1-phenylethyl]sulfanyl}acetic acid](/img/structure/B2642266.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-methoxybenzamide](/img/structure/B2642267.png)
![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(isoquinolin-5-yl)butanamide](/img/structure/B2642268.png)